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molecular formula C7H6ClNO3 B183051 1-Chloro-3-methoxy-2-nitrobenzene CAS No. 5472-99-1

1-Chloro-3-methoxy-2-nitrobenzene

Cat. No. B183051
M. Wt: 187.58 g/mol
InChI Key: JFDFFRYBIFYDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883826B2

Procedure details

A solution of sodium nitrite (180 mg, 2.60 mmol) in water (0.5 mL) was added dropwise to a solution of 3-methoxy-2-nitro-phenylamine (400 mg, 2.38 mmol, Example 86(A)) in HCl (37%, 3.9 mL) at 0° C. over one hour period. Then the reaction mixture was added to a cold (0° C.) solution of CuCl2 (640 mg, 4.76 mmol) in HCl (6 N, 3.5 mL). The resulting green solution was stirred at room temperature for 2 days. Then, the reaction mixture was poured onto ice and neutralized carefully with a saturated solution of NaHCO3. The aqueous phase was extracted with AcOEt. The resulting organic phase was washed with brine, dried over MgSO4, filtered and evaporated to yield 293 mg (1.56 mmol, 66%) of 1-chloro-3-methoxy-2-nitrobenzene as a brown oil.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuCl2
Quantity
640 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH3:5][O:6][C:7]1[C:8]([N+:14]([O-:16])=[O:15])=[C:9](N)[CH:10]=[CH:11][CH:12]=1.C([O-])(O)=O.[Na+].[ClH:22]>O>[Cl:22][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([O:6][CH3:5])[C:8]=1[N+:14]([O-:16])=[O:15] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
400 mg
Type
reactant
Smiles
COC=1C(=C(C=CC1)N)[N+](=O)[O-]
Name
Quantity
3.9 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
CuCl2
Quantity
640 mg
Type
reactant
Smiles
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting green solution was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with AcOEt
WASH
Type
WASH
Details
The resulting organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.56 mmol
AMOUNT: MASS 293 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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